molecular formula C26H29N7O7S B14497523 2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol CAS No. 63095-05-6

2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol

Cat. No.: B14497523
CAS No.: 63095-05-6
M. Wt: 583.6 g/mol
InChI Key: YZSSGXCEOJATOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol is a complex organic compound that combines a pyridine-piperidine structure with a trinitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: 3-chloroperoxybenzoic acid is commonly used.

    Reduction: Hydrogenation using palladium on carbon.

    Substitution: Trimethylsilyl cyanide for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted pyridine and piperidine derivatives, as well as reduced forms of the compound.

Scientific Research Applications

2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and piperidine moieties allow it to bind effectively to these targets, potentially inhibiting or activating their function. The trinitrophenol group may also contribute to its activity by interacting with different pathways.

Properties

CAS No.

63095-05-6

Molecular Formula

C26H29N7O7S

Molecular Weight

583.6 g/mol

IUPAC Name

2-[1-(3-pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol

InChI

InChI=1S/C20H26N4S.C6H3N3O7/c1-3-11-21-19(9-1)17-7-5-13-23(15-17)25-24-14-6-8-18(16-24)20-10-2-4-12-22-20;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4,9-12,17-18H,5-8,13-16H2;1-2,10H

InChI Key

YZSSGXCEOJATOK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)SN2CCCC(C2)C3=CC=CC=N3)C4=CC=CC=N4.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.